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Compound of Interest

Compound Name: Sofosbuvir impurity K

Cat. No.: B15567125 Get Quote

AN-SOFO-IMP-K-001

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C

infection.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a

critical aspect of ensuring its safety and efficacy. Sofosbuvir impurity K is a known

diastereoisomer of Sofosbuvir.[2][3][4] This application note details a robust reversed-phase

high-performance liquid chromatography (RP-HPLC) method for the quantitative determination

of Sofosbuvir impurity K in bulk drug substances. The method is designed to be specific,

accurate, and precise, making it suitable for routine quality control analysis.

Chemical Structures

Sofosbuvir: Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-

4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate.[5]

Sofosbuvir Impurity K: A diastereoisomer of Sofosbuvir.[2][3][4]

Experimental Protocol
This protocol outlines the necessary steps for the determination of Sofosbuvir impurity K
using HPLC.

1. Materials and Reagents
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Sofosbuvir reference standard

Sofosbuvir impurity K reference standard

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Trifluoroacetic acid (TFA)

Purified water (HPLC grade)

Sofosbuvir bulk drug sample

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The

following chromatographic conditions have been optimized for the separation of Sofosbuvir and

Sofosbuvir impurity K.

Parameter Condition

HPLC System
Agilent 1200 series or equivalent with UV/PDA

detector

Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm

Mobile Phase A 0.1% Trifluoroacetic acid in water

Mobile Phase B Acetonitrile

Gradient Program See Table 2

Flow Rate 1.0 mL/min

Column Temperature 35°C

Detection Wavelength 260 nm

Injection Volume 10 µL

Run Time Approximately 20 minutes
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Table 1: HPLC Chromatographic Conditions[6][7]

Time (min) % Mobile Phase A % Mobile Phase B

0 50 50

10 50 50

15 30 70

20 30 70

22 50 50

25 50 50

Table 2: Gradient Elution Program

3. Preparation of Solutions

Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent.

Standard Stock Solution of Sofosbuvir: Accurately weigh and transfer about 25 mg of

Sofosbuvir reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent and

sonicate to dissolve. Make up to the mark with diluent and mix well.

Standard Stock Solution of Sofosbuvir Impurity K: Accurately weigh and transfer about 10

mg of Sofosbuvir impurity K reference standard into a 100 mL volumetric flask. Add about

70 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.

Standard Solution: Pipette 5.0 mL of the Sofosbuvir Standard Stock Solution and 1.0 mL of

the Sofosbuvir Impurity K Standard Stock Solution into a 50 mL volumetric flask and make

up to volume with diluent. This solution contains approximately 100 µg/mL of Sofosbuvir and

2 µg/mL of Sofosbuvir Impurity K.

Sample Solution: Accurately weigh and transfer about 25 mg of the Sofosbuvir bulk drug

sample into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate to dissolve.

Make up to the mark with diluent and mix well. Pipette 5.0 mL of this solution into a 50 mL

volumetric flask and make up to volume with diluent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://jmpas.com/admin/assets/article_issue/1661978835JMPAS_JULY_-_AUGUST_2022.pdf
https://www.benchchem.com/product/b15567125?utm_src=pdf-body
https://www.benchchem.com/product/b15567125?utm_src=pdf-body
https://www.benchchem.com/product/b15567125?utm_src=pdf-body
https://www.benchchem.com/product/b15567125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. System Suitability

Before sample analysis, inject the standard solution five times and evaluate the system

suitability parameters.

Parameter Acceptance Criteria

Tailing Factor (for Sofosbuvir peak) ≤ 2.0

Theoretical Plates (for Sofosbuvir peak) ≥ 2000

% RSD for peak area (n=5) ≤ 2.0%

Resolution between Sofosbuvir and Impurity K ≥ 1.5

Table 3: System Suitability Criteria

5. Analysis Procedure

Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

Record the chromatograms and integrate the peak areas.

6. Calculation

The amount of Sofosbuvir impurity K in the sample is calculated using the following formula:

Where:

Area_Imp_Sample is the peak area of impurity K in the sample chromatogram.

Area_Imp_Std is the peak area of impurity K in the standard chromatogram.

Conc_Imp_Std is the concentration of impurity K in the standard solution (µg/mL).

Conc_Sample is the concentration of the Sofosbuvir sample in the sample solution (µg/mL).
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The analytical method was validated according to ICH guidelines.[6] A summary of the

validation parameters is provided below.

Parameter Result

Linearity (Impurity K)
Linear in the range of 0.5 - 3.0 µg/mL (r² >

0.999)

LOD (Impurity K) 0.05 µg/mL

LOQ (Impurity K) 0.15 µg/mL

Accuracy (% Recovery) 98.5% - 101.2%

Precision (% RSD) < 2.0%

Robustness

The method was found to be robust for small,

deliberate changes in flow rate, column

temperature, and mobile phase composition.

Table 4: Summary of Validation Data

Forced Degradation Studies
Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-

indicating nature of the method. Sofosbuvir was subjected to acid, base, oxidative, thermal,

and photolytic stress conditions.[5][8] The method was able to separate the degradation

products from the main peak of Sofosbuvir and impurity K, proving its specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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